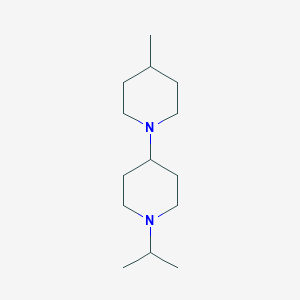

![molecular formula C21H28N2O5S B247506 1-[(4-Methylphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B247506.png)

1-[(4-Methylphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[(4-Methylphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine, also known as MTSET, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the piperazine family and is commonly used in biochemical and physiological studies.

Mecanismo De Acción

1-[(4-Methylphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine modifies cysteine residues in proteins by forming a covalent bond with the thiol group. This modification can lead to changes in protein conformation and function. This compound is a reversible inhibitor of cysteine proteases, which are enzymes that cleave peptide bonds using a cysteine residue. This compound can also modify ion channels, which are proteins that allow ions to pass through a cell membrane. By modifying ion channels, this compound can alter the electrical properties of cells.

Biochemical and Physiological Effects:

This compound has been shown to have a wide range of biochemical and physiological effects. It can modify the function of proteins involved in ion transport, neurotransmission, and enzyme activity. This compound has been shown to inhibit the activity of cysteine proteases, which are important enzymes in the immune system. This compound can also modify the function of ion channels, which are important in the nervous system and in muscle contraction.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-[(4-Methylphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and modify proteins. It is also reversible, which allows for the study of protein function before and after modification. However, there are also limitations to the use of this compound in lab experiments. It can modify multiple cysteine residues in a protein, which can make it difficult to interpret the results. Additionally, the modification of cysteine residues can lead to changes in protein function that are not physiologically relevant.

Direcciones Futuras

There are several future directions for the use of 1-[(4-Methylphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine in scientific research. One direction is the study of the structure and function of membrane proteins, which are important in cellular signaling and transport. Another direction is the development of new chemical probes that can selectively modify specific cysteine residues in proteins. Additionally, the use of this compound in drug discovery and development is an area of active research.

Conclusion:

In conclusion, this compound, or this compound, is a valuable tool in scientific research. Its ability to modify cysteine residues in proteins makes it a useful chemical probe for studying protein function. This compound has a wide range of biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the use of this compound in scientific research, including the study of membrane proteins and the development of new chemical probes.

Métodos De Síntesis

1-[(4-Methylphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine is synthesized by the reaction of 1-(4-methylphenyl)sulfonyl)piperazine with 2,4,5-trimethoxybenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is a white crystalline powder that is soluble in water and organic solvents.

Aplicaciones Científicas De Investigación

1-[(4-Methylphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine is widely used in scientific research, particularly in the field of biochemistry and physiology. It is commonly used as a chemical probe to study the function of proteins. This compound can modify the thiol groups of cysteine residues in proteins, which can lead to changes in protein conformation and function. This property of this compound makes it a valuable tool in studying the structure and function of proteins.

Propiedades

Fórmula molecular |

C21H28N2O5S |

|---|---|

Peso molecular |

420.5 g/mol |

Nombre IUPAC |

1-(4-methylphenyl)sulfonyl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine |

InChI |

InChI=1S/C21H28N2O5S/c1-16-5-7-18(8-6-16)29(24,25)23-11-9-22(10-12-23)15-17-13-20(27-3)21(28-4)14-19(17)26-2/h5-8,13-14H,9-12,15H2,1-4H3 |

Clave InChI |

PMSMGLDMLIDQIK-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B247434.png)

![2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247435.png)

![2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247437.png)

![2,6-Dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine](/img/structure/B247440.png)

![4-[1-(2-Chlorobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247444.png)

![4-[1-(4-Methoxybenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247445.png)

![4-[1-(3-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B247446.png)

![1-[1-(3-Methylbenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247447.png)

![1-Methyl-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B247448.png)

![1-{1-[4-(Benzyloxy)-3-methoxybenzyl]-4-piperidinyl}-4-methylpiperazine](/img/structure/B247450.png)

![1-[1-(3-Fluorobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247451.png)

![1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247452.png)